molecular formula C17H12F2N4O3S B2428175 N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1021026-52-7

N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide

Cat. No. B2428175
M. Wt: 390.36
InChI Key: UKRBRVDUHIJZKH-UHFFFAOYSA-N
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Description

N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H12F2N4O3S and its molecular weight is 390.36. The purity is usually 95%.
BenchChem offers high-quality N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Facile Synthesis of Novel Compounds

One study reported on the synthesis of novel compounds starting from methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate. This work demonstrated a method for producing a variety of functionalized pyridazinone skeletons, highlighting the versatility of furan derivatives in synthetic chemistry (Gani Koza et al., 2013).

Amplification of Phleomycin

Another research focus involved unfused heterobicycles as amplifiers of phleomycin, showcasing the chemical diversity and biological relevance of pyridinylpyrimidines and furan derivatives (D. J. Brown & W. Cowden, 1982).

Sustainable Alternatives to Polyphthalamides

In materials science, the enzymatic polymerization of Furan-2,5-Dicarboxylic Acid-Based Furanic-Aliphatic Polyamides was explored, offering sustainable alternatives to polyphthalamides . This study underscores the potential of furan derivatives in developing high-performance materials with significant commercial interest (Yi Jiang et al., 2015).

Antiprotozoal Agents

The development of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents was another key area of research. These compounds demonstrated strong DNA affinities and exhibited excellent in vivo activity in the trypanosomal STIB900 mouse model (M. Ismail et al., 2004).

Synthesis and Properties of Thiazoloquinolines

The synthesis and reactivity of 2-(furan-2-yl)thiazolo[5,4-f]quinoline was also investigated, adding to the collective understanding of the chemical properties and potential applications of furan-based heterocycles (M. M. El’chaninov & А. Aleksandrov, 2017).

Novel Arylazothiazole Disperse Dyes

Research into novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers highlighted the intersection of chemistry with textile applications. These compounds exhibited significant antioxidant, antitumor, and antimicrobial activities, suggesting their utility beyond traditional dyeing processes (M. Khalifa et al., 2015).

properties

IUPAC Name

N-[6-[2-(3,4-difluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N4O3S/c18-11-4-3-10(8-12(11)19)20-15(24)9-27-16-6-5-14(22-23-16)21-17(25)13-2-1-7-26-13/h1-8H,9H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRBRVDUHIJZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide

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